Bienvenue dans la boutique en ligne BenchChem!

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Epigenetics LSD1 inhibition Cancer research

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-77-4) is a synthetic small-molecule benzothiazole-hydrazide derivative with molecular formula C20H22N4O5S2 and molecular weight 462.54 g/mol. It incorporates a 4-methoxy-7-methyl substituted benzo[d]thiazole core linked via a hydrazide bridge to a 4-(morpholinosulfonyl)phenyl moiety.

Molecular Formula C20H22N4O5S2
Molecular Weight 462.54
CAS No. 851987-77-4
Cat. No. B2831599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
CAS851987-77-4
Molecular FormulaC20H22N4O5S2
Molecular Weight462.54
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C20H22N4O5S2/c1-13-3-8-16(28-2)17-18(13)30-20(21-17)23-22-19(25)14-4-6-15(7-5-14)31(26,27)24-9-11-29-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25)
InChIKeyHFXKDAOBRPEFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-77-4): Structural and Pharmacological Baseline for Procurement Evaluation


N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-77-4) is a synthetic small-molecule benzothiazole-hydrazide derivative with molecular formula C20H22N4O5S2 and molecular weight 462.54 g/mol . It incorporates a 4-methoxy-7-methyl substituted benzo[d]thiazole core linked via a hydrazide bridge to a 4-(morpholinosulfonyl)phenyl moiety. The compound is catalogued in the ChEMBL database (CHEMBL3402055) and BindingDB (BDBM50067587) with reported LSD1 (KDM1A) inhibitory activity (IC50 = 10,000 nM) and MAO-A counter-screening data (IC50 > 100,000 nM) [1]. Its computed drug-likeness parameters (clogP = 2.25, TPSA = 110.60 Ų, HBD = 1, HBA = 9) place it within Lipinski Rule of 5 compliance space, consistent with oral bioavailability potential [2]. The compound belongs to a series of morpholinosulfonyl benzohydrazide analogs that share a conserved sulfonamide pharmacophore but differ in benzothiazole ring substitution patterns, making precise structural comparator analysis essential for target-specific selection.

Why Benzothiazole-Hydrazide Analogs Cannot Be Interchanged: Structural Specificity of CAS 851987-77-4


Benzothiazole-hydrazide derivatives with morpholinosulfonyl substitution exhibit pronounced structure-activity relationship (SAR) sensitivity to both the benzothiazole ring substitution pattern and the sulfonamide amine identity. The Zha et al. (2017) systematic SAR study of 30 benzo[d]thiazole-hydrazone analogs demonstrated that electron-donating substituents (OCH3, OH) on the aromatic ring significantly enhanced antibacterial potency, while electron-withdrawing groups (Cl, NO2, F, Br) shifted activity toward antifungal profiles [1]. Critically, even positional isomerism of the methoxy group (4-OCH3 vs. 6-OCH3) on the benzothiazole ring produces distinct compounds with non-interchangeable biological profiles, as evidenced by the separate CAS registrations and divergent molecular formulas for N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851978-28-4, C19H20N4O5S2) and its 6-methoxy isomer (CAS 851979-74-3) . Furthermore, the morpholinosulfonyl group cannot be substituted with pyrrolidinosulfonyl without altering hydrogen-bond acceptor capacity (morpholine O vs. pyrrolidine CH2), which affects both target engagement and physicochemical properties, as shown in kinase inhibitor SAR by Kim et al. (2011) where morpholinosulfonyl substitution significantly increased inhibitory activity compared to alternative sulfonamide groups [2]. These structural determinants necessitate compound-level, not class-level, specification in procurement decisions.

Quantitative Differentiation Evidence for CAS 851987-77-4 Against Closest Structural Analogs


LSD1 (KDM1A) Inhibitory Activity with MAO-A Selectivity Window Versus SP2509 Reference Inhibitor

The target compound exhibits LSD1 (KDM1A) inhibitory activity with an IC50 of 10,000 nM (10 µM) against human recombinant LSD1, and demonstrates a 10-fold selectivity window over MAO-A (IC50 > 100,000 nM), as recorded in the BindingDB/ChEMBL database [1]. When compared to SP2509—the well-characterized morpholinosulfonyl benzohydrazide LSD1 inhibitor (CAS 1423715-09-6) with LSD1 IC50 = 13 nM—the target compound is approximately 770-fold less potent against LSD1 . This potency differential, rather than being a disadvantage, establishes the target compound as a distinct pharmacological tool: its micromolar LSD1 activity with a measurable but modest MAO-A selectivity window (~10-fold) defines a different application space from the low-nanomolar, highly selective SP2509 chemotype. The structural basis for this differentiation lies in the target compound's benzothiazole core replacing the chlorohydroxyphenyl ethylidene moiety of SP2509, which alters both the LSD1 binding mode and off-target profile.

Epigenetics LSD1 inhibition Cancer research Histone demethylase

Physicochemical Differentiation: 7-Methyl Substitution Impacts Lipophilicity and Hydrogen Bonding Versus 4-Methoxy-Only and 4,7-Dimethoxy Analogs

The target compound (C20H22N4O5S2, MW 462.54) differs from its closest structural analogs by the presence of a lipophilic 7-methyl substituent on the benzothiazole ring. Compared to N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851978-28-4, C19H20N4O5S2, MW 448.5), the target compound adds one carbon and two hydrogens (+14 Da), increasing lipophilicity without adding hydrogen-bond donors or acceptors . Conversely, compared to N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-97-8, C20H22N4O6S2, MW 478.5), the target compound replaces a 7-OCH3 with 7-CH3, reducing molecular weight by 16 Da and removing one H-bond acceptor while eliminating a potential metabolic O-demethylation site . The computed clogP of 2.25 for the target compound represents an intermediate lipophilicity profile within this analog series, with the 7-methyl providing balanced hydrophobic character without the additional polarity and metabolic liability of a second methoxy group [1].

Drug-likeness Physicochemical properties Lead optimization Solubility

Morpholinosulfonyl Versus Pyrrolidinosulfonyl: Impact on Hydrogen-Bond Acceptor Capability and Predicted Kinase Inhibitory Activity

The target compound containing a morpholinosulfonyl group can be directly compared to its pyrrolidinosulfonyl analog (CAS 851987-78-5, C20H22N4O4S2, MW 446.54). The morpholine oxygen provides one additional hydrogen-bond acceptor compared to pyrrolidine, which replaces the ring oxygen with a methylene group [1]. This structural difference has functional consequences demonstrated by Kim et al. (2011), who showed that in the context of kinase inhibitor SAR, morpholinosulfonyl substitution on the aromatic ring significantly increased IKK-2 inhibitory activity compared to alternative sulfonamide groups, with the most potent compound (compound 17, containing a piperazinosulfonyl group) achieving IC50 = 1.30 µM with selectivity over p38α, p38β, JNK1-3, and IKK-1 [2]. The morpholine oxygen's capacity to act as a hydrogen-bond acceptor with the solvent or target protein interface—absent in the pyrrolidine analog—provides a molecular-level rationale for selecting the morpholinosulfonyl-containing target compound over its pyrrolidine counterpart when aqueous solubility and target hydrogen-bonding interactions are critical assay parameters.

Kinase inhibition Sulfonamide SAR Hydrogen bonding IKK-2

Electron-Donating 4-Methoxy Group Predicts Enhanced Antibacterial Activity Based on Benzo[d]thiazole-Hydrazone Class-Level SAR

The Zha et al. (2017) systematic SAR evaluation of 30 benzo[d]thiazole-hydrazone analogs established that electron-donating groups (OH and OCH3) on the aromatic ring increase antibacterial activity, while electron-withdrawing groups (Cl, NO2, F, Br) shift activity toward antifungal profiles [1]. In that study, compounds 13, 14, 15, 19, 20, 28, and 30 exhibited superior antibacterial potency compared to reference drugs chloramphenicol and rifampicin, with the electron-donating substituent effect being a statistically significant determinant. The target compound possesses a 4-methoxy (OCH3) electron-donating group on the benzothiazole ring, which, by class-level extrapolation, predicts enhanced antibacterial potency relative to analogs bearing electron-withdrawing substituents at the same position—such as N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS not independently verified, C18H17ClN4O4S2) . While this is a class-level inference that has not been directly tested for the target compound in a published head-to-head study, the consistency of the electron-donating SAR trend across the 30-compound series provides a mechanistic rationale for prioritizing the 4-OCH3 substitution pattern when antibacterial screening is the primary objective.

Antibacterial Antimicrobial resistance Structure-activity relationship Drug discovery

Drug-Likeness and CNS Penetration Potential: ML293 Core Scaffold Precedent Versus SP2509

The target compound's 4-methoxy-7-methylbenzo[d]thiazole core scaffold is shared with ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), a thoroughly characterized CNS-penetrant positive allosteric modulator of the M4 muscarinic receptor [1]. ML293 demonstrated brain exposure of 10.3 µM at 1 hour following oral administration (10 mg/kg) with a brain-to-plasma ratio (B:P) of 0.85 in rats, alongside low intravenous clearance (11.6 mL/min/kg) [1]. While the target compound differs from ML293 at the 2-position substituent (morpholinosulfonyl benzohydrazide vs. isonicotinamide), the shared benzothiazole core scaffold with identical 4-methoxy-7-methyl substitution demonstrates that this heterocyclic framework is compatible with CNS exposure. By contrast, SP2509—the only morpholinosulfonyl benzohydrazide with extensive published characterization—contains a chlorohydroxyphenyl ethylidene core with no published brain penetration data . The target compound's computed physicochemical parameters (clogP = 2.25, TPSA = 110.60 Ų, HBD = 1) fall within ranges associated with CNS drug-likeness, though the higher TPSA compared to ML293 (which lacks the sulfonamide) may moderate passive permeability [2].

CNS drug discovery Brain penetration Drug-likeness M4 muscarinic receptor

Positional Isomerism: 4-Methoxy-7-Methyl Substitution Provides Unique IP and Pharmacological Space Versus 6-Methoxy and 4,5-Dimethyl Analogs

The target compound's 4-methoxy-7-methyl substitution pattern defines a distinct chemical space relative to its positional isomers. The 6-methoxy isomer (CAS 851979-74-3, C19H20N4O5S2, MW 448.5) places the methoxy group at the 6-position of the benzothiazole ring rather than the 4-position, altering the electronic distribution and steric environment around the hydrazide linkage . Similarly, the 4,5-dimethyl analog (CAS 851980-44-4, C20H22N4O4S2) replaces the 4-methoxy with a methyl group, removing a hydrogen-bond acceptor and altering ring electronics from electron-donating (OCH3) to weakly electron-donating/inductive (CH3) . The Zha et al. (2017) SAR study did not test these specific substitution patterns, but their general finding that OCH3 position significantly impacts activity—coupled with the separate CAS registrations for each isomer—indicates that these are treated as distinct chemical entities with non-interchangeable biological properties [1]. The target compound's unique combination of 4-OCH3 (H-bond acceptor, electron-donating) and 7-CH3 (lipophilic, no H-bond capability) is not recapitulated by any single comparator, establishing a unique IP and pharmacological position.

Positional isomer Chemical space Intellectual property Selectivity screening

Recommended Application Scenarios for N'-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-77-4) Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: LSD1 Inhibitor Screening with Moderate Potency Requirements

The compound's LSD1 IC50 of 10 µM with measurable MAO-A selectivity makes it suitable for use as a moderate-affinity LSD1 tool compound in epigenetic screening cascades where complete target inhibition is not desired or where concentration-dependent partial inhibition is useful for mechanistic dissection [Section 3, Evidence 1]. Unlike high-potency LSD1 inhibitors (e.g., SP2509 at 13 nM), this compound allows researchers to titrate LSD1 activity across a micromolar concentration range without immediate target saturation, which is advantageous for studying graded epigenetic responses. The distinct benzothiazole chemotype also provides an alternative scaffold for LSD1 medicinal chemistry programs seeking to escape the crowded IP space around tranylcypromine-derived and phenyl-ethylidene-hydrazide LSD1 inhibitors [1].

Antibacterial Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

Based on class-level SAR from Zha et al. (2017), the electron-donating 4-methoxy substituent predicts enhanced antibacterial potency relative to electron-withdrawing analogs [Section 3, Evidence 4]. The compound is most appropriately deployed in phenotypic antibacterial screening panels against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa—the strains used in the foundational benzothiazole-hydrazone SAR study [2]. Importantly, the morpholinosulfonyl group (as opposed to pyrrolidinosulfonyl) provides an additional H-bond acceptor that may enhance interaction with bacterial enzyme targets, consistent with the DNA gyrase inhibition demonstrated for structurally related morpholinosulfonyl-containing compounds by Salem et al. (2020) [3].

Neuroscience Target Screening Leveraging CNS-Validated Benzothiazole Core Scaffold

The shared 4-methoxy-7-methylbenzo[d]thiazole core with the CNS-penetrant probe ML293 (brain concentration 10.3 µM, B:P = 0.85 in rats) provides scaffold-level precedent for CNS accessibility [Section 3, Evidence 5]. While the target compound's higher TPSA (110.60 Ų vs. ~88 Ų estimated for ML293) may moderate passive permeability, the core scaffold has demonstrated compatibility with brain exposure in vivo [4]. This makes the compound a rational choice for neuroscience target screening panels—particularly for targets relevant to schizophrenia and cognitive disorders where M4 PAM activity has been validated—when a morpholinosulfonyl benzohydrazide functionality is specifically required for the target hypothesis.

Kinase Inhibitor Screening with Morpholinosulfonyl Pharmacophore Requirement

The morpholinosulfonyl group has been independently validated as a kinase inhibitory activity-enhancing pharmacophore by Kim et al. (2011), who demonstrated that morpholinosulfonyl substitution on aromatic rings significantly increased IKK-2 inhibition compared to alternative sulfonamide groups [Section 3, Evidence 3] [5]. The target compound is therefore appropriately deployed in kinase inhibitor screening panels—particularly against IKK-2, p38, and JNK family kinases—where the morpholinosulfonyl benzohydrazide architecture provides a structurally distinct chemotype from the aminopyrimidine scaffold used in the original study. The compound's intermediate lipophilicity (clogP 2.25) and favorable drug-likeness parameters also support its use in cell-based kinase assays where compound solubility and permeability affect assay performance.

Quote Request

Request a Quote for N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.